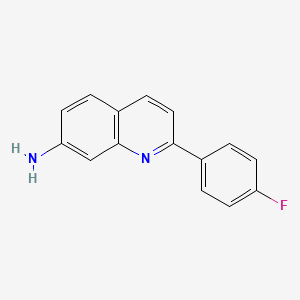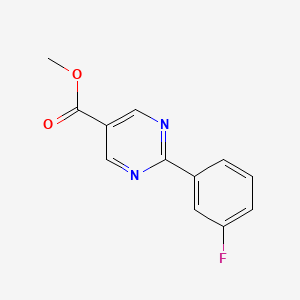
Lithium acetate hydrate, Puratronic®; 99.998% (metals basis)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) is a chemical compound used in a variety of laboratory experiments and scientific research. It is a white crystalline powder with a melting point of 116-118°C and a molecular weight of 95.98 g/mol. It is soluble in water and ethanol, and is relatively stable under normal conditions. It has many applications in the fields of biochemistry, physiology, and organic chemistry.
科学的研究の応用
Molecular Biology: Buffer for Gel Electrophoresis
Lithium acetate hydrate is commonly used in molecular biology as a buffer component for the gel electrophoresis of DNA and RNA . Its high purity ensures minimal contamination, which is crucial for accurate migration and resolution of nucleic acid fragments during electrophoresis.
Genetic Engineering: Yeast Cell Transformation
In genetic engineering, especially in yeast genetics, lithium acetate hydrate serves to permeabilize the cell wall of yeast. This allows for the introduction of foreign DNA into the yeast cells, a process known as transformation . The high metals basis purity is essential to prevent toxic effects on the yeast cells and ensure successful DNA uptake.
Proteomics: Metal Acetate for Research
As a metal acetate, lithium acetate hydrate is utilized in proteomics research. It plays a role in the preparation of samples for analysis and in the stabilization of proteins during experiments .
Electrochemical Energy Storage: Water-in-Salt Electrolytes
Lithium acetate hydrate is explored for its use in water-in-salt (WIS) electrolytes for electrochemical energy storage systems. These systems are being developed as safer alternatives to traditional batteries with organic electrolytes. Lithium acetate hydrate can help form a solid electrolyte interphase (SEI) and reduce water activity through super concentration, improving the electrochemical stability window of the system .
Biomedical Applications: Hydrogel Formation
In the biomedical field, lithium acetate hydrate can be involved in the formation of cellulose-based hydrogels. These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing due to their high-water absorption capacity and biocompatibility .
Green Energy: Low-Cost Li-ion Batteries
Research into green energy solutions includes the development of low-cost and high-performance Li-ion batteries. Lithium acetate hydrate is considered for these applications due to its ability to form eutectic mixtures with other acetates, creating conditions conducive to the practical realization of such batteries .
Pharmaceutical Manufacturing: High Purity Inorganic Salts
The pharmaceutical industry requires high purity inorganic salts for various manufacturing processes. Lithium acetate hydrate, with its 99.998% metals basis purity, is a prime candidate for these applications, providing the necessary quality for pharmaceutical products .
Advanced Materials: Infrared Fiber Optics
Lastly, lithium acetate hydrate’s high purity makes it suitable for the production of materials for infrared fiber optics. These materials require extremely pure components to ensure the efficient transmission of infrared light .
作用機序
Target of Action
Lithium acetate hydrate primarily targets enzymes and neurotransmitter receptors in the body . It is known to interact with glycogen synthase kinase 3 , inositol phosphatases , and glutamate receptors . These targets play crucial roles in various biochemical pathways, contributing to the compound’s mood-stabilizing effects .
Mode of Action
The lithium ion (Li+) in lithium acetate hydrate can easily displace other ions like K+, Na+, and even Ca+2, despite its greater charge . This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors . The compound is also believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .
Biochemical Pathways
Lithium acetate hydrate affects several biochemical pathways. For instance, it increases basal levels of adenylate cyclase (AC) and cyclic adenosine monophosphate (cAMP) by inhibiting the G inhibitory protein . Once cells are stimulated, lithium transfers stability to the signaling system by reducing Gs activity . Thus, lithium modulates cAMP and AC activity to avoid large fluctuations .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Given lithium’s extremely narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance .
Result of Action
The molecular and cellular effects of lithium acetate hydrate’s action are diverse. It is known to permeabilize the cell wall of yeast for use in DNA transformation . In humans, it is used as a mood stabilizer, counteracting both mania and depression . Its action on various enzymes and neurotransmitter receptors contributes to these effects .
Action Environment
The action, efficacy, and stability of lithium acetate hydrate can be influenced by various environmental factors. For instance, its solubility in water is 29 g/100 mL at 20°C , which can affect its bioavailability. Moreover, factors such as age, body weight, renal function, and drug-drug interactions can cause variability in its pharmacokinetics , thereby affecting its action and efficacy.
特性
InChI |
InChI=1S/C2H4O2.Li.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPVNEIXAAIIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
116277-84-0 |
Source


|
| Details | Compound: Acetic acid, lithium salt, hydrate | |
| Record name | Acetic acid, lithium salt, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116277-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
85.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, lithium salt, hydrate | |
CAS RN |
6108-17-4 |
Source


|
| Record name | Lithium acetate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6108-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)



![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)


